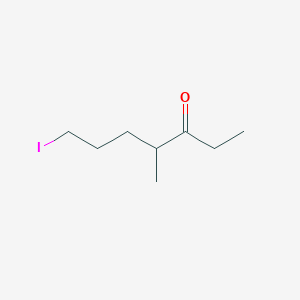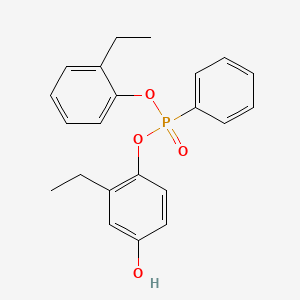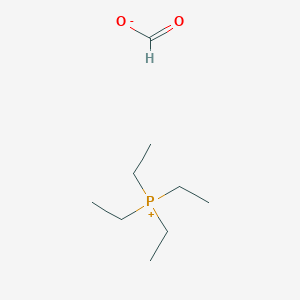
Tetraethylphosphanium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylphosphanium formate is an organophosphorus compound characterized by the presence of a phosphonium cation and a formate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylphosphanium formate can be synthesized through the reaction of tetraethylphosphine with formic acid under controlled conditions. The reaction typically involves the use of an aprotic solvent such as dimethylformamide and a strong base like sodium hydride to facilitate the formation of the phosphonium salt .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: Tetraethylphosphanium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the formate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Tetraethylphosphanium formate has several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a catalyst in reactions such as the Suzuki-Miyaura coupling and the Stille coupling.
Materials Science: It is utilized in the preparation of metal phosphides and phosphorus-containing polymers.
Biology and Medicine: Research is ongoing to explore its potential as a biochemical reagent and its effects on various cell lines.
Mechanism of Action
The mechanism of action of tetraethylphosphanium formate involves its strong basicity and potent nucleophilicity. The phosphonium group can abstract protons from substrates, forming phosphonium salts. It also undergoes nucleophilic substitution reactions with electrophiles, leading to the formation of phosphonium derivatives. These reactions are crucial in its role as a catalyst and reagent in organic synthesis .
Comparison with Similar Compounds
Triphenylphosphine: Another phosphonium compound used in organic synthesis and catalysis.
Tetraethylphosphonium hydroxide: Similar in structure but with a hydroxide anion instead of formate.
Uniqueness: Tetraethylphosphanium formate is unique due to its combination of a phosphonium cation and a formate anion, which imparts distinct reactivity and properties. Its ability to act as both a strong base and a nucleophile makes it versatile in various chemical reactions and applications .
Properties
CAS No. |
114609-31-3 |
|---|---|
Molecular Formula |
C9H21O2P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
tetraethylphosphanium;formate |
InChI |
InChI=1S/C8H20P.CH2O2/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
YUKNWAMYDSSWLX-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](CC)(CC)CC.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
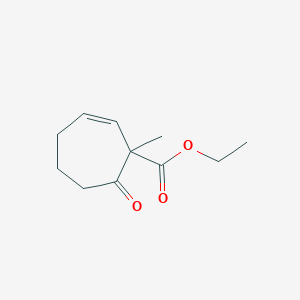
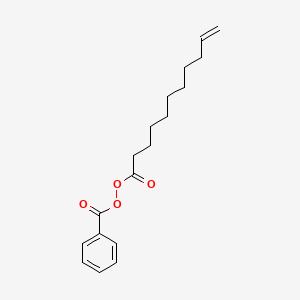
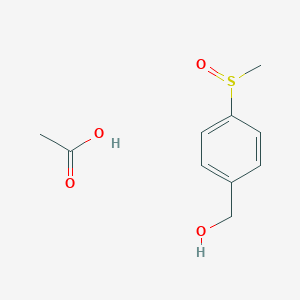
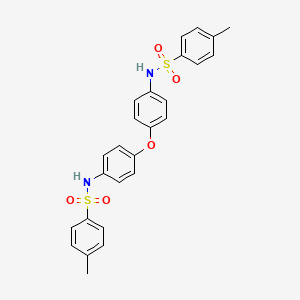
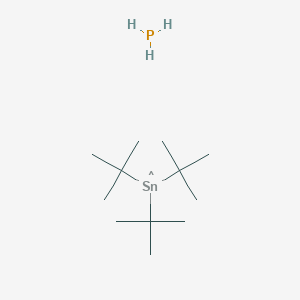
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
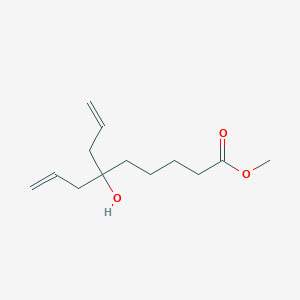
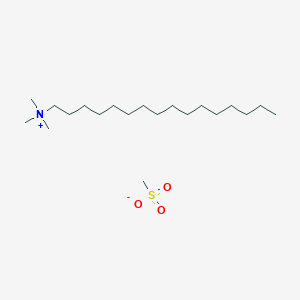
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
